![molecular formula C10H13N5O B1446213 3-Ethyl-5-(5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-2-yl)-1,2,4-oxadiazole CAS No. 1955514-71-2](/img/structure/B1446213.png)
3-Ethyl-5-(5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-2-yl)-1,2,4-oxadiazole
Overview
Description
Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate is a chemical compound with the molecular formula C9H13N3O2 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at room temperature .
Synthesis Analysis
The synthesis of carbohydrazide was accomplished in six steps from commercially available 2-amino pyrimidine . The condensation of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide with aromatic aldehydes in ethanol at reflux led to the generation of hydrazone derivatives .Molecular Structure Analysis
The InChI code for Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate is 1S/C9H13N3O2/c1-2-14-9(13)7-6-12-4-3-10-5-8(12)11-7/h6,10H,2-5H2,1H3 .Physical And Chemical Properties Analysis
The molecular weight of Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate is 231.68 . It is a solid substance .Scientific Research Applications
Therapeutic Potential of 1,3,4-Oxadiazole Derivatives
1,3,4-Oxadiazole derivatives have been identified for their extensive bioactivities, contributing to the development of new medicinal agents. The unique structural feature of the 1,3,4-oxadiazole ring facilitates effective binding with different enzymes and receptors through weak interactions, offering a wide range of therapeutic applications including anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, and antiviral activities among others. These derivatives are being extensively used for treating various ailments, indicating their significant development value in medicinal chemistry (Verma et al., 2019).
Biological Activities of Coumarin and Oxadiazole Derivatives
Coumarin and oxadiazole derivatives have shown a wide range of biological activities. These compounds, including the 1,3,4-oxadiazole moiety, exhibit antimicrobial, anticancer, anti-inflammatory activities, and more. Their pharmacological and therapeutic properties are influenced by their substitution patterns, underscoring the potential for synthesizing more effective and potent drugs through modification of these structures (Jalhan et al., 2017).
Synthesis and Pharmacology of Oxadiazole Derivatives
Recent studies on the synthesis and pharmacological properties of oxadiazole derivatives, including 1,3,4-oxadiazole and 1,2,4-oxadiazole, have highlighted their favorable physical, chemical, and pharmacokinetic properties. These properties significantly enhance their pharmacological activity through hydrogen bond interactions with biomacromolecules, demonstrating their role as biologically active units in a variety of compounds with antibacterial, anti-inflammatory, anti-tuberculous, anti-fungal, anti-diabetic, and anticancer activities (Wang et al., 2022).
Psychological Applications of Oxadiazole Derivatives
Oxadiazole derivatives, including various isomeric forms like 1,3,4-oxadiazole, have been found effective in treating several mental problems such as Parkinsonism, Alzheimer's, schizophrenia, and epileptic disorders. The synthesis strategies for these derivatives aim at providing new molecules with superior efficacy and minimal side effects, showcasing the compound's potential in addressing mental health challenges (Saxena et al., 2022).
Safety and Hazards
properties
IUPAC Name |
3-ethyl-5-(5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-2-yl)-1,2,4-oxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O/c1-2-8-13-10(16-14-8)7-6-15-4-3-11-5-9(15)12-7/h6,11H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZRJCYFGNCAFDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)C2=CN3CCNCC3=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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